molecular formula C20H19N3O3S2 B2595943 5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE CAS No. 1448044-69-6

5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE

Cat. No.: B2595943
CAS No.: 1448044-69-6
M. Wt: 413.51
InChI Key: VRTMVKRBNOOQDU-UHFFFAOYSA-N
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Description

5-[3-(BENZENESULFONYL)-8-AZABICYCLO[321]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that features a unique combination of bicyclic and heterocyclic structures

Mechanism of Action

Future Directions

The use of benzo[c][1,2,5]thiadiazole and its derivatives in organic electronics is a promising area of research, with potential applications in high-efficiency solar cells and other devices . Future research will likely focus on developing new derivatives with improved properties and exploring their potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure. This scaffold can be synthesized through enantioselective construction methods that ensure the correct stereochemistry .

This can be achieved through sulfonylation reactions, where a sulfonyl chloride reacts with the bicyclic amine under basic conditions . The final step is the coupling of the benzothiadiazole moiety, which can be done using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE is unique due to the combination of the bicyclic amine and benzothiadiazole moieties, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2,1,3-benzothiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-20(13-6-9-18-19(10-13)22-27-21-18)23-14-7-8-15(23)12-17(11-14)28(25,26)16-4-2-1-3-5-16/h1-6,9-10,14-15,17H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTMVKRBNOOQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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